Anti-Influenza agent 5

Influenza nuclear export viral nucleoprotein CRM1-independent

Anti-Influenza agent 5 (also designated Compound IIB-2) is a chalcone-like derivative that functions as an inhibitor of influenza viral nuclear export. Its molecular formula is C23H25NO4 with a molecular weight of 379.45 g/mol, and its IUPAC name is (1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
Cat. No. B12367191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Influenza agent 5
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C=CC(=O)C=CC2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C23H25NO4/c1-26-22-4-3-5-23(27-2)21(22)13-12-20(25)11-8-18-6-9-19(10-7-18)24-14-16-28-17-15-24/h3-13H,14-17H2,1-2H3/b11-8+,13-12+
InChIKeyUAFLPTJINUVNNC-OWKCIBLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-Influenza Agent 5 (Compound IIB-2): A Chalcone-Derived Nuclear Export Inhibitor for Oseltamivir-Resistant Influenza Research


Anti-Influenza agent 5 (also designated Compound IIB-2) is a chalcone-like derivative that functions as an inhibitor of influenza viral nuclear export [1]. Its molecular formula is C23H25NO4 with a molecular weight of 379.45 g/mol, and its IUPAC name is (1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one . Unlike neuraminidase inhibitors (e.g., oseltamivir, zanamivir) or cap-dependent endonuclease inhibitors (e.g., baloxavir), this compound impedes viral proliferation by blocking the export of influenza virus nucleoprotein from the nucleus to the cytoplasm, a distinct mechanism that confers activity against oseltamivir-resistant strains .

Why Anti-Influenza Agent 5 Cannot Be Replaced by Generic Neuraminidase or M2 Inhibitors in Resistance-Focused Research


Substitution of Anti-Influenza agent 5 with other in-class antiviral compounds is not scientifically valid due to fundamental differences in mechanism of action and resistance profile. Oseltamivir and other neuraminidase inhibitors target viral neuraminidase to prevent virion release, but their efficacy is severely compromised against strains harboring the H275Y mutation, with IC50 values increasing 100- to 3000-fold in resistant isolates [1]. M2 ion channel inhibitors (amantadine, rimantadine) are ineffective against the predominant S31N mutant strains circulating globally [2]. Anti-Influenza agent 5 operates via a distinct pathway—inhibition of viral nucleoprotein nuclear export—and retains inhibitory activity against oseltamivir-resistant H1N1 pdm09 strains (EC50 = 4.56 μM) [3]. Even within the same chalcone-derived chemical series, significant variations in cytotoxicity and potency exist: the lead compound A9 exhibits notable cytotoxicity (CC50 = 41.46 μM) despite comparable antiviral potency, whereas compound IIB-2 demonstrates substantially reduced toxicity (CC50 > 100 μM) [3]. The evidence below quantifies these differentiating characteristics.

Quantitative Differentiation of Anti-Influenza Agent 5 (IIB-2) Against Key Comparators: Head-to-Head and Cross-Study Evidence


Mechanism of Action Differentiation: Nuclear Export Inhibition vs. Neuraminidase Inhibition

Anti-Influenza agent 5 (IIB-2) functions as an inhibitor of influenza viral nuclear export by blocking the export of viral nucleoprotein, a mechanism fundamentally distinct from neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir, which prevent virion release by inhibiting neuraminidase enzymatic activity [1]. Surface plasmon resonance (SPR) experiments and immunofluorescence assays confirmed that compound IIB-2 directly impedes nucleoprotein export from the nucleus to the cytoplasm [1]. The nuclear export inhibition mechanism is CRM1-independent, distinguishing it from export inhibitors like verdinexor that target the CRM1 pathway [2]. This mechanistic divergence is not merely academic—it directly translates to retention of antiviral activity against oseltamivir-resistant strains.

Influenza nuclear export viral nucleoprotein CRM1-independent mechanism of action

Retained Activity Against Oseltamivir-Resistant H1N1 Strains: Direct Comparison with A9 and Neuraminidase Inhibitors

Anti-Influenza agent 5 (IIB-2) demonstrates an EC50 value of 4.56 μM against oseltamivir-resistant H1N1 pdm09 strains [1]. This activity is comparable to its precursor compound A9 (EC50 = 1.34 μM against the same resistant strain), but with a critical safety margin advantage [1]. In contrast, oseltamivir exhibits drastically reduced activity against resistant strains harboring the H275Y mutation, with IC50 values typically increasing 100- to 3000-fold relative to sensitive strains, effectively rendering it inactive at clinically relevant concentrations [2]. The retention of inhibitory activity by IIB-2 against oseltamivir-resistant strains is attributed to its distinct mechanism targeting viral nucleoprotein nuclear export rather than neuraminidase [1].

oseltamivir resistance H275Y mutation H1N1 pdm09 antiviral potency

Cytotoxicity Profile and Therapeutic Index Advantage: Direct Comparison with Lead Compound A9

A critical differentiation between Anti-Influenza agent 5 (IIB-2) and its lead precursor A9 lies in the cytotoxicity profile. Structural optimization replacing the α,β-unsaturated ketone linker with a penta-1,4-dien-3-one group significantly reduced cytotoxicity while preserving antiviral activity [1]. Specifically, compound IIB-2 exhibits a CC50 > 100 μM in chicken embryo fibroblast cells, compared to A9's CC50 of 41.46 μM—a >2.4-fold reduction in cytotoxicity [1]. This translates to a therapeutic index (SI = CC50/EC50) exceeding 21.9 for IIB-2, versus 30.9 for A9; while the SI values are numerically comparable, the absolute CC50 of >100 μM provides a substantially wider safety window for cellular assays [1]. For reference, Anti-Influenza agent 3 (M2 inhibitor) shows EC50 values of 2.45-3.29 μM against H1N1 and H3N2 strains but lacks comparative cytotoxicity data for direct therapeutic index calculation .

cytotoxicity CC50 therapeutic index structure-activity relationship

Structural Optimization from A9 to IIB-2: SAR-Based Rationale for Reduced Cytotoxicity

The differentiation between compound IIB-2 and its precursor A9 is rooted in deliberate structural optimization. A9, a chalcone analog containing a 2,6-dimethoxyphenyl moiety, exhibited EC50 = 1.34 μM against oseltamivir-resistant H1N1 pdm09 but displayed notable cytotoxicity (CC50 = 41.46 μM) [1]. To address this liability, researchers replaced the α,β-unsaturated ketone linker with a penta-1,4-dien-3-one group [1]. This modification yielded compound IIB-2, which retains both the 2,6-dimethoxyphenyl moiety and the 1,4-pentadiene-3-one fragment [1]. The outcome was a compound with comparable antiviral activity (EC50 = 4.56 μM, a 3.4-fold reduction in potency) but substantially reduced cytotoxicity (CC50 > 100 μM, a >2.4-fold improvement) [1]. Other chalcone derivatives in the same series (B14, B29, B31, B32) were also identified as effective influenza inhibitors, but detailed quantitative cytotoxicity comparisons with IIB-2 have not been published [2].

structure-activity relationship chalcone derivatives penta-1,4-dien-3-one linker lead optimization

Comparison with Anti-Influenza Agent 4: Differential Strain Selectivity and Potency Profiles

Anti-Influenza agent 4, another compound in the same nominal series, exhibits a markedly different potency and strain selectivity profile compared to agent 5. Anti-Influenza agent 4 demonstrates EC50 values of 150 nM and 62 nM against influenza A/Roma and A/Parma strains, respectively [1]. In contrast, Anti-Influenza agent 5 (IIB-2) shows EC50 = 4.56 μM (4560 nM) against oseltamivir-resistant H1N1 pdm09—approximately 30- to 73-fold less potent on a molar basis than agent 4 against its respective sensitive strains [2]. However, this potency comparison is confounded by fundamental differences: agent 4's mechanism of action is not publicly documented as nuclear export inhibition, and its activity against oseltamivir-resistant strains is not reported, whereas agent 5 has been explicitly validated against oseltamivir-resistant H1N1 pdm09 [1][2]. The compounds are not interchangeable; selection should be guided by the specific experimental question—agent 4 for higher potency against wild-type A/Roma and A/Parma, agent 5 for resistance-related studies requiring a defined nuclear export inhibition mechanism.

Anti-Influenza agent 4 strain selectivity EC50 comparison influenza A strains

Recommended Research Applications for Anti-Influenza Agent 5 (IIB-2) Based on Quantitative Differentiation Evidence


Oseltamivir-Resistant Influenza A Research and Resistance Mechanism Studies

Anti-Influenza agent 5 (IIB-2) is optimally suited for in vitro studies investigating oseltamivir-resistant influenza A strains, particularly H1N1 pdm09 harboring the H275Y neuraminidase mutation. The compound's EC50 of 4.56 μM against oseltamivir-resistant H1N1 pdm09 [1], combined with its distinct nuclear export inhibition mechanism, makes it a valuable tool for resistance mechanism elucidation. Unlike oseltamivir, which exhibits 100- to 3000-fold reduced activity against H275Y-mutant strains [2], IIB-2 retains inhibitory activity regardless of neuraminidase mutation status. Researchers can employ this compound as a positive control in assays designed to screen for novel resistance-breaking antivirals or to validate the functional consequences of neuraminidase mutations on drug susceptibility.

Viral Nuclear Export Pathway Studies and Nucleoprotein Trafficking Assays

IIB-2 is validated for use in mechanistic studies of influenza viral ribonucleoprotein (vRNP) nuclear export. Surface plasmon resonance (SPR) experiments confirmed direct binding to viral nucleoprotein, and immunofluorescence assays demonstrated blockade of nucleoprotein export from the nucleus [1]. The compound's low cytotoxicity (CC50 > 100 μM) provides a wide concentration window for extended time-course experiments or high-content imaging assays without confounding cell viability artifacts [1]. Researchers investigating the molecular determinants of vRNP trafficking, identifying host factors involved in nuclear export, or screening for additional nuclear export inhibitors will find IIB-2 to be a well-characterized tool compound with defined mechanism of action.

Combination Therapy Screening with Neuraminidase or Polymerase Inhibitors

Given the orthogonal mechanism of action relative to neuraminidase inhibitors (oseltamivir, zanamivir) and cap-dependent endonuclease inhibitors (baloxavir), IIB-2 is an appropriate candidate for in vitro combination studies [1]. Its activity against oseltamivir-resistant strains and retention of nuclear export inhibition function suggest potential additive or synergistic effects when paired with drugs targeting distinct steps of the viral lifecycle. Researchers can design checkerboard assays in MDCK cells infected with wild-type or drug-resistant influenza strains, quantifying combination indices to evaluate the therapeutic potential of dual-target strategies. The compound's favorable cytotoxicity profile (CC50 > 100 μM) minimizes the risk of compound-specific toxicity confounding combination effect interpretations [1].

Chalcone-Derived Scaffold Optimization for Antiviral Drug Discovery

For medicinal chemistry and lead optimization programs, IIB-2 serves as a validated starting point for structure-activity relationship (SAR) exploration around the chalcone-like nuclear export inhibitor scaffold. The documented optimization path from A9 to IIB-2—specifically, replacement of the α,β-unsaturated ketone linker with a penta-1,4-dien-3-one group—demonstrated a >2.4-fold reduction in cytotoxicity while maintaining antiviral activity [1]. This established SAR enables rational design of next-generation analogs targeting improved potency (currently EC50 = 4.56 μM) while preserving the favorable CC50 > 100 μM profile. Researchers can leverage the published synthetic route and biological characterization to generate focused libraries for further optimization of antiviral potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-Influenza agent 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.